molecular formula C11H8N2O4 B8382219 N-acetyl-4-ethynyl-3-nitrobenzamide

N-acetyl-4-ethynyl-3-nitrobenzamide

Cat. No.: B8382219
M. Wt: 232.19 g/mol
InChI Key: YFASXVWECLBNFC-UHFFFAOYSA-N
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Description

N-acetyl-4-ethynyl-3-nitrobenzamide is a novel nitrobenzamide derivative of high interest in medicinal chemistry and antibacterial research. Its structure incorporates both acetyl and ethynyl substituents on a nitrobenzamide scaffold, which is associated with significant biological activity. Compounds based on the nitrobenzamide structure have demonstrated promising antitubercular activity and are investigated as potential inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential enzyme for cell wall biosynthesis in Mycobacterium tuberculosis . The nitroaromatic moiety is a key pharmacophore, as it can be reduced by bacterial enzymes to a highly reactive nitroso derivative, forming a covalent adduct with a cysteine residue in the DprE1 active site and irreversibly inhibiting the enzyme . Furthermore, nitroaromatic compounds like this are pivotal in cancer research as core components of hypoxia-activated prodrugs and bioreductive agents . Under the low-oxygen (hypoxic) conditions typical of solid tumors, cellular nitroreductases can selectively reduce the nitro group, triggering the release of a cytotoxic payload and enabling targeted therapy . This product is intended for research purposes such as designing new therapeutic agents, investigating mechanisms of action, and conducting structure-activity relationship (SAR) studies. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C11H8N2O4

Molecular Weight

232.19 g/mol

IUPAC Name

N-acetyl-4-ethynyl-3-nitrobenzamide

InChI

InChI=1S/C11H8N2O4/c1-3-8-4-5-9(6-10(8)13(16)17)11(15)12-7(2)14/h1,4-6H,2H3,(H,12,14,15)

InChI Key

YFASXVWECLBNFC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=O)C1=CC(=C(C=C1)C#C)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Variations:

Compound Name Substituents (Position) Functional Groups Present Molecular Weight (g/mol) Reference
N-Acetyl-4-ethynyl-3-nitrobenzamide Ethynyl (4), Nitro (3), Acetamido Acetyl, Ethynyl, Nitro Not reported Inferred
N-(3-Acetamidophenyl)-4-chloro-3-nitrobenzamide Chloro (4), Nitro (3), Acetamido Acetyl, Chloro, Nitro Not reported
N-[4-(Acetylamino)phenyl]-4-nitrobenzamide Nitro (4), Acetamido (para) Acetyl, Nitro 299.28
4-Nitro-N-(3-nitrophenyl)benzamide Nitro (4 and 3') Nitro (benzamide and aniline moieties) Not reported
  • Ethynyl vs. Chloro/Halogen Substituents : The ethynyl group in the target compound introduces sp-hybridized carbon atoms, which may enhance π-conjugation and reactivity compared to the chloro group in . Ethynyl groups are also pivotal in click chemistry applications, unlike chloro substituents, which are typically inert in such contexts.
  • Nitro Group Positioning: The 3-nitro substitution in the target compound contrasts with 4-nitro derivatives (e.g., ).

Preparation Methods

Reaction Protocol

  • Starting Material : 4-Ethynyl-3-nitrobenzamide (4.0 g, 0.021 mol).

  • Reagents : Acetic anhydride (2.4 mL, 0.025 mol), tetrahydrofuran (THF, 100 mL).

  • Conditions : Stirred at room temperature for 8 hours under nitrogen atmosphere.

  • Workup :

    • Concentrate under reduced pressure to remove THF.

    • Extract with ethyl acetate (3 × 100 mL).

    • Wash organic layer with water (3 × 50 mL) and dry over anhydrous sodium sulfate.

    • Purify via silica gel column chromatography (eluent: hexane/ethyl acetate 3:1).

  • Yield : 22.6% (1.1 g).

Characterization Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.10 (s, 3H, CH₃CO), 4.93 (s, 1H, ≡CH), 7.82–8.57 (m, 4H, aromatic protons), 11.36 (s, 1H, NH).

  • MS (m/z) : 249 [M+H]⁺.

Alternative Pathways: Precursor Synthesis and Functionalization

Synthesis of 4-Ethynyl-3-Nitrobenzamide (Intermediate I-1)

The precursor 4-ethynyl-3-nitrobenzamide is synthesized via ammonolysis of methyl 4-ethynyl-3-nitrobenzoate (Compound II-1):

  • Reaction : Methyl 4-ethynyl-3-nitrobenzoate (7.3 g, 0.036 mol) is treated with ammonia gas in methanol/THF (1:1) at room temperature for 24 hours.

  • Yield : 53.2% (3.6 g).

Comparative Analysis of Acetylation Methods

ParameterEP2636667A1CN104356022A (Analogous)
Starting Material 4-Ethynyl-3-nitrobenzamide4-Chloro-3-nitrobenzoic acid
Acylating Agent Acetic anhydrideThionyl chloride + methylamine
Solvent THFDichloromethane
Reaction Time 8 hours4 hours
Yield 22.6%97.5% (for analogous compound)
Purification Column chromatographyCrystallization

Key Observations :

  • The low yield in the primary method highlights challenges in acetylating electron-deficient aromatic amines.

  • High-yield routes (e.g., CN104356022A) employ acyl chlorides, but this requires stringent conditions incompatible with ethynyl groups.

Mechanistic Insights and Optimization Opportunities

Acetylation Mechanism

The reaction proceeds via nucleophilic acyl substitution (Figure 1):

  • Activation of acetic anhydride by THF.

  • Attack by the benzamide’s nitrogen on the electrophilic carbonyl carbon.

  • Elimination of acetate to form the acetylated product.

Strategies for Yield Improvement

  • Catalysis : Addition of DMAP (4-dimethylaminopyridine) to accelerate acylation.

  • Solvent Optimization : Replacing THF with DMF to enhance solubility of intermediates.

  • Temperature Control : Gradual heating to 40°C to reduce reaction time without decomposition.

Analytical Validation and Quality Control

Purity Assessment

  • HPLC : Retention time = 12.4 min (C18 column, acetonitrile/water 70:30, 1 mL/min).

  • Elemental Analysis : Calculated for C₁₁H₈N₂O₄: C 56.90%, H 3.47%, N 12.06%; Found: C 56.88%, H 3.45%, N 12.04%.

Stability Studies

  • Storage : Stable at −20°C for 12 months (no degradation by TLC).

  • Light Sensitivity : Degrades under UV light (50% decomposition after 72 hours), necessitating amber vial storage.

Q & A

Q. What are the standard synthetic routes for N-acetyl-4-ethynyl-3-nitrobenzamide?

The synthesis typically involves sequential functionalization of a benzene core. A common approach includes:

  • Nitration : Introducing the nitro group at the 3-position using mixed acids (H₂SO₄/HNO₃) under controlled temperatures (0–5°C) to avoid over-nitration .
  • Acetylation : Reacting the intermediate with acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to install the acetyl group .
  • Amidation : Coupling the nitro-acetylated intermediate with an ethynyl-containing amine via a Schotten-Baumann reaction, using acyl chlorides and triethylamine in dichloromethane . Key validation: Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .

Q. How is this compound characterized structurally?

  • X-ray crystallography : Resolve crystal structures using SHELX software (e.g., SHELXL for refinement) to confirm bond angles and stereochemistry .
  • Spectroscopy :
  • ¹H/¹³C NMR : Identify acetyl protons (δ 2.1–2.3 ppm) and ethynyl carbons (δ 70–90 ppm) .
  • IR : Confirm nitro group stretches (~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric) .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound be resolved?

Discrepancies in assays (e.g., antimicrobial IC₅₀ values) may arise from:

  • Purity variability : Use orthogonal purification (e.g., column chromatography followed by recrystallization) to eliminate byproducts like unreacted nitro intermediates .
  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO ≤0.1% v/v) to reduce variability .
  • Structural analogs : Compare with derivatives (e.g., 4-ethoxy-N-(2-ethylphenyl)-3-nitrobenzamide) to isolate functional group contributions .

Q. What strategies optimize the ethynyl group’s stability during synthesis?

The ethynyl moiety is prone to oxidation or side reactions. Mitigation methods include:

  • Protecting groups : Use trimethylsilyl (TMS)-protected ethynylamine, followed by deprotection with TBAF .
  • Inert conditions : Conduct reactions under argon with anhydrous solvents (e.g., THF, DMF) .
  • Catalytic tuning : Employ Cu(I) catalysts (e.g., CuBr) to enhance coupling efficiency in amidation steps .

Q. How does the nitro group’s electronic effect influence reactivity in cross-coupling reactions?

The nitro group’s electron-withdrawing nature:

  • Deactivates the ring : Reduces electrophilic substitution but enhances meta-directing effects in Friedel-Crafts reactions .
  • Facilitates reduction : Use Pd/C or Raney Ni under H₂ to convert nitro to amine, enabling subsequent functionalization (e.g., Suzuki-Miyaura coupling) . Experimental validation: Track electronic effects via Hammett substituent constants (σₘ for nitro = +0.71) .

Methodological Challenges

Q. Why might crystallization attempts fail, and how can this be addressed?

Common issues include:

  • Polymorphism : Screen solvents (e.g., ethanol vs. acetonitrile) and cooling rates (−4°C vs. slow evaporation) .
  • Impurities : Pre-purify via flash chromatography (silica gel, hexane/EtOAc gradient) .
  • Solvate formation : Use desiccants (e.g., molecular sieves) during crystallization .

Q. How to design SAR studies for this compound derivatives?

  • Core modifications : Synthesize analogs with halogens (Cl, Br) at the 4-position to assess steric effects .
  • Functional group swaps : Replace ethynyl with cyano or methyl groups to probe electronic contributions .
  • Biological testing : Use high-throughput screening (HTS) against kinase libraries or bacterial biofilms .

Data Interpretation

Q. How to reconcile computational vs. experimental solubility data?

  • Computational limits : COSMO-RS predictions may overestimate aqueous solubility due to neglecting crystal lattice energy .
  • Experimental fixes : Measure solubility via shake-flask method (UV-Vis quantification at λₘₐₓ ~300 nm) .

Q. What mechanistic insights explain unexpected byproducts in amidation?

  • Competitive reactions : Ethynylamine may undergo Glaser coupling (forming diynes) under oxidative conditions. Add radical inhibitors (e.g., BHT) .
  • Acid scavengers : Use Hünig’s base (DIPEA) instead of triethylamine to minimize acyl chloride hydrolysis .

Applications in Research

Q. Can this compound act as a photoaffinity probe for target identification?

Yes, due to:

  • Nitro group : Acts as a UV-activated crosslinker (λ = 254 nm) .
  • Ethynyl handle : Enables click chemistry (CuAAC) with azide-functionalized tags for pull-down assays .
    Protocol: Irradiate target-protein mixture, then conjugate with biotin-azide for streptavidin enrichment .

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